molecular formula C16H15F3N2O B11951782 1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B11951782
M. Wt: 308.30 g/mol
InChI Key: MHXPBYPZIGSUOM-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound that features both dimethylphenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,6-dimethylaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using reagents like nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with cellular components.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(2,6-Dimethylphenyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2,6-Dimethylphenyl)-3-[2-(difluoromethyl)phenyl]urea: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

    1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15F3N2O

Molecular Weight

308.30 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C16H15F3N2O/c1-10-6-5-7-11(2)14(10)21-15(22)20-13-9-4-3-8-12(13)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)

InChI Key

MHXPBYPZIGSUOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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